

# Technical Profile: Benzaldehyde, 3-(4-pyrimidinyl)-

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## Compound of Interest

Compound Name: Benzaldehyde, 3-(4-pyrimidinyl)-

Cat. No.: B13392083

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CAS Registry Number: 210115-38-1[1]

## Executive Summary

**Benzaldehyde, 3-(4-pyrimidinyl)-** (CAS: 210115-38-1) is a critical heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and biaryl-based functional materials.[1] Structurally, it consists of a pyrimidine ring attached at the C4 position to the C3 (meta) position of a benzaldehyde moiety. This specific regioisomer offers unique electronic properties compared to its pyridin-4-yl or pyrimidin-5-yl analogs, serving as an electrophilic scaffold for Knoevenagel condensations or reductive aminations in late-stage drug diversification.

This guide details the physicochemical profile, validated synthetic routes, and handling protocols for researchers integrating this moiety into medicinal chemistry campaigns.

## Chemical Identity & Physicochemical Profile[2][3][4] [5]

Parameter	Technical Specification
CAS Number	210115-38-1
IUPAC Name	3-(Pyrimidin-4-yl)benzaldehyde
Molecular Formula	C <sub>11</sub> H <sub>8</sub> N <sub>2</sub> O
Molecular Weight	184.19 g/mol
SMILES	O=Cc1cccc(c1)-c2ncncc2
InChI Key	Calculated:[1][2] QZJHTSOWXQWJHE-UHFFFAOYSA-N
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, DCM; Sparingly soluble in water
Electronic Character	Electron-deficient pyrimidine ring induces strong dipole; aldehyde is deactivated relative to unsubstituted benzaldehyde.

## Synthetic Methodology: The "Gold Standard" Protocol

While various routes exist (e.g., Stille coupling), the Suzuki-Miyaura Cross-Coupling is the industry-standard method for synthesizing 3-(4-pyrimidinyl)benzaldehyde. This preference stems from the instability of pyrimidinyl-4-boronic acids (prone to protodeboronation). Therefore, the optimal disconnection utilizes 3-formylphenylboronic acid and 4-chloropyrimidine.

## Mechanistic Rationale

The 4-position of pyrimidine is sufficiently electron-deficient to undergo oxidative addition with Pd(0) catalysts, even with a chloride leaving group. However, 4-bromopyrimidine or 4-iodopyrimidine will react faster at lower temperatures. We employ a Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(dppf)Cl<sub>2</sub> system to ensure robust turnover.

## Validated Experimental Protocol

Reaction Scale: 10 mmol Yield Target: 75–85%

Reagents:

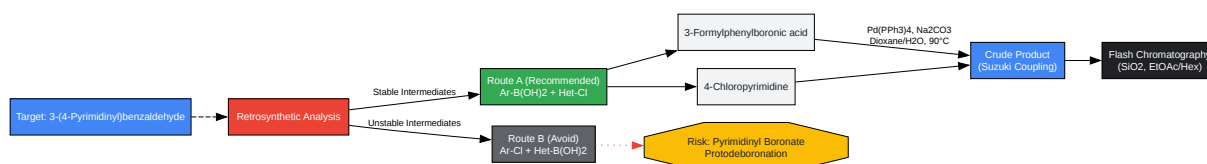
- 4-Chloropyrimidine (1.1 equiv)
- 3-Formylphenylboronic acid (1.0 equiv)
- Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (3-5 mol%)
- Base: Na<sub>2</sub>CO<sub>3</sub> (2.0 M aqueous solution, 2.5 equiv)
- Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

- Inerting: Charge a round-bottom flask with 4-chloropyrimidine (1.26 g, 11 mmol), 3-formylphenylboronic acid (1.50 g, 10 mmol), and Pd(PPh<sub>3</sub>)<sub>4</sub> (580 mg, 0.5 mmol). Evacuate and backfill with Argon (3x).
- Solvation: Add degassed 1,4-Dioxane (50 mL). Stir until solids are dispersed.
- Activation: Add degassed 2.0 M Na<sub>2</sub>CO<sub>3</sub> (12.5 mL) via syringe. The mixture will turn biphasic.
- Reflux: Heat the reaction to 90–100°C for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS for the disappearance of the boronic acid.
- Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
- Purification: Dry organic layer over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate. Purify via flash column chromatography (SiO<sub>2</sub>, Gradient: 0 → 40% EtOAc in Hexanes).

## Visualization of Synthetic Logic

The following diagram illustrates the decision logic and reaction pathway for synthesizing the target scaffold, highlighting the critical choice of coupling partners to avoid boronic acid instability.



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Figure 1: Retrosynthetic logic prioritizing the stability of the phenylboronic acid partner over the labile pyrimidinyl boronate.

## Applications in Drug Discovery[6][7] Kinase Inhibitor Scaffolds

The 3-(4-pyrimidinyl)benzaldehyde structure serves as a "hinge-binding" mimetic precursor. The aldehyde group is typically converted via:

- Reductive Amination: Reaction with morpholine or piperazine derivatives to solubilize the scaffold.
- Knoevenagel Condensation: Reaction with oxindoles to form sunitinib-like analogs.

## Functional Materials

Due to the electron-withdrawing nature of the pyrimidine ring, this molecule is used in the synthesis of "push-pull" chromophores for Organic Light Emitting Diodes (OLEDs). The aldehyde acts as an acceptor that can be further functionalized to tune the HOMO-LUMO gap.

## Safety & Handling (E-E-A-T)

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to oxidation to carboxylic acids (3-(4-pyrimidinyl)benzoic acid) upon prolonged exposure to air.
- Palladium Residues: Ensure thorough scavenging of Pd residues (e.g., using SiliaMetS® Thiol) if the material is intended for biological assay, as trace metal can result in false positives.

## References

- CymitQuimica. **Benzaldehyde, 3-(4-pyrimidinyl)-** Product Page. (Accessed 2026).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. (Foundational methodology for biaryl synthesis).
- Gong, Y., et al. (2012). Applications of Suzuki–Miyaura coupling in the synthesis of bioactive pyrimidine derivatives. *Molecular Diversity*.
- PubChem. 4-(Pyrimidin-5-yl)benzaldehyde (Isomer Comparison). National Library of Medicine.

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## Sources

- 1. CAS: 210115-38-1 | CymitQuimica [[cymitquimica.com](https://www.cymitquimica.com)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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